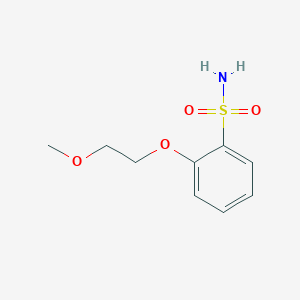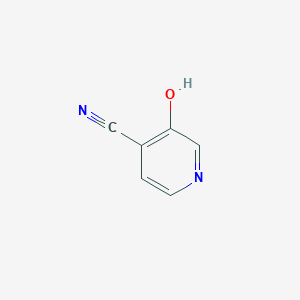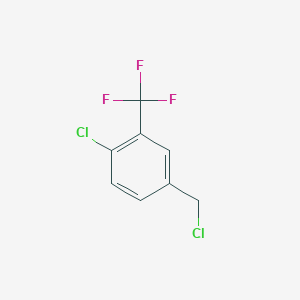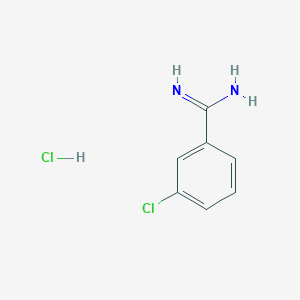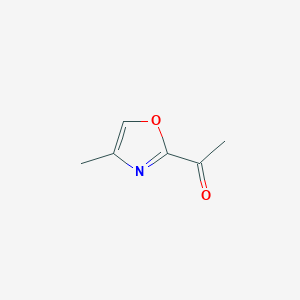
Méthacrylate de 2-(chlorométhyl)méthyle
Vue d'ensemble
Description
Methyl 2-(chloromethyl)acrylate (MCA) is a chemical compound that is widely used in scientific research. It is a versatile building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Applications De Recherche Scientifique
C5H7ClO2 C_5H_7ClO_2 C5H7ClO2
et une masse moléculaire de 134,56 g/mol . C'est un monomère qui peut être polymérisé en différentes formes pour différentes applications. Ci-dessous, je vais détailler six applications uniques du CMA dans la recherche scientifique, chacune dans sa propre section dédiée.Synthèse de polymères
Le CMA est utilisé comme monomère dans la synthèse de polymères. Son groupe vinyle est très réactif, ce qui lui permet de subir une polymérisation radicalaire. Ce processus forme l'épine dorsale d'une large gamme de polymères avec des propriétés variables en fonction des co-monomères et des conditions de polymérisation utilisées. Ces polymères sont utilisés pour créer des matériaux ayant des caractéristiques spécifiques telles que la flexibilité, la résistance et la transparence .
Systèmes d'administration de médicaments
Dans l'industrie pharmaceutique, les polymères dérivés du CMA peuvent être conçus pour former des revêtements pour les systèmes d'administration de médicaments. La capacité des polymères à se dissoudre à différents niveaux de pH les rend idéaux pour la libération ciblée de médicaments. Cette application est particulièrement utile pour créer des médicaments qui nécessitent une libération contrôlée dans certaines parties du système digestif .
Applications biomédicales
Les acrylates à base de CMA sont utilisés dans des applications biomédicales, telles que la création de lentilles de contact et de ciments osseux. Leur transparence et leur flexibilité les rendent adaptés aux applications oculaires, tandis que leur résistance mécanique est bénéfique dans les utilisations orthopédiques .
Adhésifs et scellants
L'industrie des adhésifs tire parti des propriétés des polymères CMA. Ils sont utilisés pour formuler divers adhésifs et scellants qui nécessitent de fortes capacités de liaison et une durabilité. Ces adhésifs sont utilisés dans les produits industriels et de consommation .
Revêtements et peintures
Le CMA est également un composant dans la production de revêtements et de peintures. Les polymères acryliques qui en résultent contribuent à la durabilité et à la résistance aux intempéries du produit final, ce qui les rend adaptés aux applications automobiles et architecturales .
Industrie textile
Dans le textile, les polymères CMA sont utilisés pour améliorer les propriétés des tissus. Ils peuvent conférer aux tissus une propriété hydrofuge, une résistance aux taches et une résistance mécanique améliorée, ce qui est essentiel pour les vêtements et les textiles industriels .
Modification chimique et fonctionnalisation
Le CMA sert de précurseur pour des modifications chimiques ultérieures. Sa structure permet l'introduction de divers groupes fonctionnels, ce qui peut conduire à la synthèse de produits chimiques spécialisés avec des propriétés souhaitées pour la recherche et les applications industrielles .
Développement de matériaux avancés
Les chercheurs utilisent le CMA dans le développement de matériaux avancés. Son incorporation dans les matériaux composites peut améliorer des caractéristiques telles que la stabilité thermique, la résistance chimique et les propriétés mécaniques, qui sont essentielles pour les matériaux haute performance utilisés dans les industries aérospatiale, automobile et électronique .
Mécanisme D'action
Target of Action
Methyl 2-(chloromethyl)acrylate is primarily used in the manufacture of acrylic high polymer similar to polymethylmethacrylate . It is also used as a monomer for certain specialty polymers . The primary targets of Methyl 2-(chloromethyl)acrylate are therefore these polymers and their associated biochemical pathways.
Mode of Action
Methyl 2-(chloromethyl)acrylate interacts with its targets through a process known as polymerization . This is a chemical reaction in which Methyl 2-(chloromethyl)acrylate molecules are chemically combined to form larger, more complex structures known as polymers .
Biochemical Pathways
The biochemical pathways affected by Methyl 2-(chloromethyl)acrylate are those involved in the synthesis and degradation of polymers . The downstream effects of these pathways can include the formation of complex structures and materials with unique physical and chemical properties.
Pharmacokinetics
It is known that methyl 2-(chloromethyl)acrylate is insoluble in water , which may impact its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of Methyl 2-(chloromethyl)acrylate’s action primarily involve the formation of polymers . These polymers can have a wide range of applications, from the creation of plastics and resins to the production of coatings and adhesives.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-(chloromethyl)acrylate. For example, temperature and pH can affect the rate of polymerization . Additionally, the presence of other chemicals can also influence the properties of the resulting polymers.
Analyse Biochimique
Biochemical Properties
Methyl 2-(chloromethyl)acrylate plays a significant role in biochemical reactions due to its reactivity and ability to form covalent bonds with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through nucleophilic substitution reactions, where the chloromethyl group acts as an electrophile . This compound is known to interact with enzymes such as esterases and proteases, leading to the formation of covalent adducts that can modify the activity of these enzymes . Additionally, Methyl 2-(chloromethyl)acrylate can form crosslinks with proteins, affecting their structure and function .
Cellular Effects
Methyl 2-(chloromethyl)acrylate has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins through covalent bonding . This compound has been observed to alter gene expression by interacting with transcription factors and other regulatory proteins . Furthermore, Methyl 2-(chloromethyl)acrylate can impact cellular metabolism by inhibiting or activating metabolic enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of Methyl 2-(chloromethyl)acrylate involves its ability to form covalent bonds with biomolecules. This compound can bind to nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation . For example, it can inhibit esterases by forming covalent adducts with the active site serine residue . Additionally, Methyl 2-(chloromethyl)acrylate can induce changes in gene expression by modifying transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(chloromethyl)acrylate can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions but can degrade over time, leading to a decrease in its reactivity . Long-term exposure to Methyl 2-(chloromethyl)acrylate has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl 2-(chloromethyl)acrylate in animal models vary with different dosages. At low doses, this compound can induce mild biochemical changes without causing significant toxicity . At higher doses, Methyl 2-(chloromethyl)acrylate can cause adverse effects, including tissue damage and organ toxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biochemical response .
Metabolic Pathways
Methyl 2-(chloromethyl)acrylate is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. It can be metabolized by esterases and other hydrolases, leading to the formation of metabolites that can further participate in biochemical reactions . This compound can also affect metabolic flux by inhibiting or activating key metabolic enzymes, resulting in changes in metabolite levels and energy production .
Transport and Distribution
Within cells and tissues, Methyl 2-(chloromethyl)acrylate is transported and distributed through interactions with transporters and binding proteins . It can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, Methyl 2-(chloromethyl)acrylate can localize to various cellular compartments, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of Methyl 2-(chloromethyl)acrylate is influenced by its chemical properties and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus by interacting with nuclear transport proteins or to the mitochondria by binding to mitochondrial targeting sequences . The subcellular localization of Methyl 2-(chloromethyl)acrylate can affect its activity and function within the cell .
Propriétés
IUPAC Name |
methyl 2-(chloromethyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c1-4(3-6)5(7)8-2/h1,3H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMDTEIPYQNXIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498661 | |
| Record name | Methyl 2-(chloromethyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
922-15-6 | |
| Record name | Methyl 2-(chloromethyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=922-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(chloromethyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 2-(chloromethyl)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.165 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the polymerization behavior of Methyl 2-(chloromethyl)acrylate (MCMA)?
A1: Unlike typical acrylate monomers, MCMA exhibits a competing side reaction during polymerization called β-fragmentation. [] This fragmentation leads to the formation of a 2-carbomethoxyallyl end group and limits the achievable molecular weight of poly(MCMA). Research indicates that for a poly(MCMA) with a molecular weight (Mn) of 4400, fragmentation occurs approximately every 33 propagation steps. [] This unique behavior influences the material properties and potential applications of the resulting polymers.
Q2: Has MCMA been explored as a building block for synthesizing other functional molecules?
A2: Yes, researchers have successfully synthesized various phosphorus derivatives of MCMA, including phosphonium salts and a phosphonate ester. [] This demonstrates the potential of MCMA as a precursor for creating novel compounds with potentially diverse applications.
Q3: What challenges are associated with the synthesis of Methyl 2-[(diethoxyphosphinyl)-methyl]acrylate from MCMA?
A3: While researchers were able to synthesize phosphorus derivatives of MCMA, synthesizing Methyl 2-[(diethoxyphosphinyl)-methyl]acrylate specifically faced significant challenges. [] Factors limiting the yield in initial experiments require further investigation to optimize the reaction conditions and improve the efficiency of this particular synthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



